2-Benzothiazolesulfenamide

Description

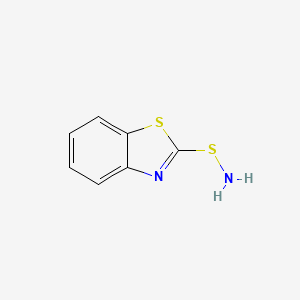

Structure

3D Structure

Properties

IUPAC Name |

S-(1,3-benzothiazol-2-yl)thiohydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S2/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNLWUFFWOYKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182292 | |

| Record name | 2-Benzothiazylsulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2801-21-0 | |

| Record name | 2-Benzothiazolesulfenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2801-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazylsulfenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002801210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolesulfenamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazylsulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzothiazolesulfenamide and Its Derivatives

Conventional Oxidative Synthesis Routes

The most widely employed methods for the industrial production of 2-benzothiazolesulfenamides involve the use of an oxidizing agent to facilitate the formation of the crucial sulfur-nitrogen bond. chemicalbook.comgoogle.com These processes typically start from 2-mercaptobenzothiazole (B37678) and an appropriate amine.

Sodium Hypochlorite (B82951) Mediated Oxidations

The use of sodium hypochlorite (NaOCl) as an oxidant is a well-established and mature technique for synthesizing 2-benzothiazolesulfenamides, such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS). google.comacs.orgresearchgate.net This method involves the reaction of 2-mercaptobenzothiazole with an amine in the presence of sodium hypochlorite. researchgate.net The reaction is typically carried out in an aqueous medium. smolecule.com

The mechanistic pathway is understood to begin with the oxidation of 2-mercaptobenzothiazole by sodium hypochlorite, which generates a reactive sulfenyl intermediate. smolecule.com This intermediate is then subjected to a nucleophilic attack by the amine, leading to the formation of the sulfenamide (B3320178). smolecule.com The process is influenced by several factors, including pH, temperature, and the amount of amine used, which can affect the yield and the formation of by-products such as N-cyclohexyl-benzothiazole-2-sulfonamide and 2,2′-dithiobisbenzothiazole. researchgate.net For the synthesis of N-tert-butyl-2-benzothiazolesulfenamide, optimal yields have been reported at temperatures between 30-40°C with a specific molar ratio of tert-butylamine (B42293) to 2-mercaptobenzothiazole. smolecule.com

| Parameter | Optimal Range |

|---|---|

| Temperature | 30-40°C |

| Molar Ratio (tert-butylamine:2-mercaptobenzothiazole) | 3:1 |

| Oxidation Time | Up to 2 hours |

Hydrogen Peroxide Mediated Oxidations

Hydrogen peroxide (H₂O₂) serves as a greener alternative to halogen-based oxidants for the synthesis of 2-benzothiazolesulfenamides. acs.org This method involves the reaction of 2-mercaptobenzothiazole or dibenzothiazolyl 2,2'-disulphide with a primary or secondary amine in an aqueous medium, using hydrogen peroxide as the oxidizing agent. google.com

This process has been shown to produce high yields and selectivity under controlled conditions. google.com Key parameters include the reaction temperature, which is typically maintained between 30°C and 70°C, and the controlled addition of the hydrogen peroxide solution over a period of at least 60 minutes. google.com The molar ratio of the amine to the 2-mercaptobenzothiazole is also a critical factor, with ratios between 1.0 and 1.5 being effective. google.com Research has demonstrated that this method can achieve yields of up to 95.28% for N-cyclohexyl-2-benzothiazolesulfenamide under optimized conditions. google.com However, precise pH control is necessary to prevent over-oxidation of the sulfenamide product.

Molecular Oxygen Catalytic Oxidation Processes

The use of molecular oxygen as the terminal oxidant, often in conjunction with a transition metal catalyst, represents a more sustainable approach to 2-benzothiazolesulfenamide synthesis. acs.orgsmolecule.com This method is considered environmentally benign as it avoids the use of halogenated oxidants. researchgate.net

Catalysts such as cobalt or copper salts are commonly employed to facilitate the reaction between 2-mercaptobenzothiazole and an amine in the presence of oxygen. smolecule.com For instance, the synthesis of N-cyclohexyl-2-benzothiazolesulfenamide has been achieved with high yields using a cobalt catalyst in water, with oxygen pressure at 0.4 MPa and a temperature of 60°C. chemicalbook.com The catalytic cycle generally involves the activation of molecular oxygen by the metal catalyst, which then promotes the oxidation of the thiol to a reactive intermediate that subsequently reacts with the amine. smolecule.com The reaction rate can be influenced by catalyst concentration, oxygen pressure, and temperature. researchgate.net

| Catalyst System | Key Features | Reference |

|---|---|---|

| Cobalt Catalyst | Used in water at 60°C and 0.4 MPa oxygen pressure for N-cyclohexyl-2-benzothiazolesulfenamide synthesis, achieving a 96% yield. | chemicalbook.com |

| Copper Acetate-Ammonia | Effective for the oxidation of 2-mercaptobenzothiazole in the presence of cyclohexylamine (B46788). | smolecule.com |

| TEMPO | Used with molecular oxygen in acetonitrile (B52724) for the synthesis of 2-benzothiazolesulfenamides from 2-mercaptobenzothiazole and various alkylamines. | nih.govrsc.org |

| Cobalt Phthalocyanine (B1677752) Sulfonate | A reusable catalyst used in water for the synthesis of this compound derivatives with both alkyl and aryl amines. | nih.gov |

Electrolytic Oxidation Methods for Sulfenamide Formation

Electrochemical synthesis offers a clean and efficient route for the formation of 2-benzothiazolesulfenamides. google.comatamanchemicals.comchemicalbook.com This method avoids the need for chemical oxidants by utilizing an electric current to drive the oxidative coupling of 2-mercaptobenzothiazole and an amine. rsc.orgsemanticscholar.org

A notable example is the dehydrogenative S–H/N–H cross-coupling reaction conducted in an undivided cell with nickel foam electrodes. rsc.orgsemanticscholar.org This process can be performed at room temperature under catalyst-free conditions, using an electrolyte like tetra-n-butylammonium tetrafluoroborate (B81430) (Bu₄N·BF₄) in a suitable solvent such as acetonitrile. rsc.org The proposed mechanism involves the generation of a thiyl radical and an amino radical on the anode surface through single-electron-transfer oxidation. These radicals then couple to form the desired sulfenamide product. nih.govrsc.org This method has been successfully scaled up, demonstrating its potential for industrial application. rsc.orgsemanticscholar.org

Chlorine Oxidation Processes in this compound Synthesis

The use of chlorine gas as an oxidant is another established method for the production of 2-benzothiazolesulfenamides. google.comatamanchemicals.comchemicalbook.com This process is a variation of the oxidative condensation reaction. Commercially, 2,2'-dithiobisbenzothiazole (MBTS), an important intermediate for sulfenamide production, is often produced by oxidizing an alkali metal salt of 2-mercaptobenzothiazole with chlorine in an aqueous solution. google.com Since 2-mercaptobenzothiazole itself is insoluble in water, it is first converted to its alkali metal salt before the oxidation step. google.com

Oxidant-Free Synthesis Approaches

In a move towards more sustainable and atom-economical processes, oxidant-free methods for the synthesis of 2-benzothiazolesulfenamides have been developed. These approaches eliminate the need for external oxidizing agents, thereby reducing waste generation.

One such method involves the direct reaction of benzothiazole (B30560) disulfide (also known as a sulfuration promoter DM) with an amine, such as cyclohexylamine or tert-butylamine, in the presence of an inorganic or organic alkaline catalyst. smolecule.comgoogle.com This reaction can achieve high yields (96-98.5%) and the catalyst can often be reused. smolecule.comgoogle.com The process typically involves stirring a suspension of benzothiazole disulfide in water, followed by the addition of the amine and then the catalyst at a controlled temperature. google.com

Reactions Utilizing 2,2′-Dithiobis(benzothiazole) (MBTS) and Amines

The synthesis of 2-benzothiazolesulfenamides, such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS), from MBTS and a corresponding amine is a well-established method. google.com This reaction proceeds by cleaving the disulfide bond of MBTS and forming a new bond between the benzothiazole sulfur atom and the amine nitrogen. The process typically involves reacting MBTS with a molar excess of the amine in an aqueous medium. google.com

For instance, in the synthesis of CBS, benzothiazole disulfide is suspended in water, and cyclohexylamine is added. google.com The reaction is driven to completion in the presence of a catalyst. Similarly, N-tert-butyl-benzothiazolesulfenamide (TBBS) is synthesized by reacting MBTS and tert-butylamine under alkaline catalytic conditions, a method that avoids the use of an oxidant. google.com The yield for these reactions is typically high, often ranging from 96% to over 99%. google.comgoogle.com

Table 1: Synthesis of 2-Benzothiazolesulfenamides from MBTS and Amines

| Product | Amine Precursor | Catalyst | Temperature Range (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-cyclohexyl-2-benzothiazolesulfenamide (CBS) | Cyclohexylamine | Inorganic/Organic Base | 20 - 85 | 98 - 99.5 | google.com |

| N-tert-butyl-benzothiazolesulfenamide (TBBS) | Tert-butylamine | Inorganic/Organic Base | 20 - 85 | 96 - 98.5 | google.com |

Application of Inorganic and Organic Basic Catalysts in Sulfenamide Formation

The use of catalysts is critical in the synthesis of sulfenamides from MBTS and amines, particularly in oxidant-free methods. Both inorganic and organic bases have been effectively employed. Common inorganic catalysts include sodium hydroxide (B78521), potassium hydroxide, and calcium hydroxide. google.comgoogle.com Among organic bases, quaternary ammonium (B1175870) hydroxides like Tetramethylammonium hydroxide and Tetrabutylammonium hydroxide (TBAH) are utilized. google.comgoogle.com

The catalyst loading is typically between 5% and 30% of the weight of the benzothiazole disulfide, with 10% being cited as an optimal amount. google.comgoogle.com A significant advantage of these catalytic systems is the potential for catalyst recycling. The catalyst can be recovered from the filtrate by concentration and reused, which improves the economic and environmental profile of the process. google.com The reaction is often initiated by adding the amine at a lower temperature (20-40°C), followed by the addition of the catalyst and heating to a higher temperature (80-85°C) to ensure the reaction goes to completion. google.comgoogle.com

Precursor Chemical Synthesis and Derivation

The quality and availability of the primary precursors, namely 2-Mercaptobenzothiazole (MBT) and various amines, are fundamental to the efficient synthesis of 2-benzothiazolesulfenamides.

Synthesis and Purification of 2-Mercaptobenzothiazole (MBT)

2-Mercaptobenzothiazole (MBT) is an organosulfur compound that exists in tautomeric equilibrium between the thiol and thione forms, with the thione form predominating. wikipedia.org

Synthesis : The primary industrial route for MBT synthesis involves the high-temperature reaction of aniline (B41778) and carbon disulfide in the presence of sulfur. wikipedia.orgatamanchemicals.com This process is typically conducted under high pressure (e.g., 7.85 MPa) and at elevated temperatures (250-260°C). atamanchemicals.com An alternative historical method, developed by A. W. Hoffmann, is the reaction of 2-aminothiophenol (B119425) with carbon disulfide. wikipedia.orgatamanchemicals.com

Purification : Crude MBT obtained from the high-pressure synthesis can be purified through several methods. One patented process involves mixing the crude product with carbon disulfide in an autoclave and heating it to 140°C. This method can yield MBT with a purity of 99.5%. google.com Another approach involves dissolving the crude MBT in a sodium hydroxide solution to form its sodium salt, followed by acidification and washing to obtain the purified product. atamanchemicals.com The melting point of pure MBT is in the range of 177-181°C. wikipedia.org

Table 2: Key Industrial Synthesis Method for 2-Mercaptobenzothiazole (MBT)

| Reactants | Conditions | Equation | Reference |

|---|---|---|---|

| Aniline, Carbon Disulfide, Sulfur | High Temperature (250-260°C), High Pressure (7.85 MPa) | C₆H₅NH₂ + CS₂ + S → C₆H₄(NH)SC=S + H₂S | wikipedia.orgatamanchemicals.com |

Derivation and Purification of Key Amine Precursors

The properties of the final sulfenamide product are dictated by the amine used in its synthesis. The industrial production of these amine precursors employs a variety of methods.

Cyclohexylamine : This primary amine is commonly produced via the catalytic hydrogenation of aniline. wikipedia.org More direct, one-pot syntheses from nitrobenzene (B124822) over bimetallic catalysts like Pd-Ni/CNTs or Pd0.5Ru0.5-PVP have also been developed to make the process more atom-efficient. google.comrsc.org Another method is the reductive amination of cyclohexanone (B45756) with ammonia (B1221849). sciencemadness.orgresearchgate.net Purification typically involves distillation. sciencemadness.org

Dicyclohexylamine (B1670486) : As a secondary amine, dicyclohexylamine is often formed as a co-product during the synthesis of cyclohexylamine from the catalytic hydrogenation of aniline. wikipedia.orggoogle.com It can also be prepared by the reductive amination of cyclohexanone with cyclohexylamine. wikipedia.org Purification from the reaction mixture is achieved through distillation. google.com For high-purity requirements, further purification can be accomplished by crystallization techniques, for example, using trichloroacetic acid to selectively crystallize the amine from various impurities. researchgate.net

Tert-Butylamine : This isomeric amine of butane (B89635) is produced commercially through the direct amination of isobutylene (B52900) using zeolite catalysts. wikipedia.org Alternative synthetic routes include the Ritter reaction of isobutene with hydrogen cyanide, though this is less favorable due to waste generation. wikipedia.org A newer process involves synthesizing tert-butyl urea (B33335) from methyl tert-butyl ether (MTBE) and urea, followed by hydrolysis to yield tert-butylamine. google.com Laboratory-scale synthesis can be achieved via the hydrogenolysis of 2,2-dimethylethylenimine. wikipedia.org Purification is typically done by distillation, with a boiling point of 44-46°C. orgsyn.org

Morpholine (B109124) : This heterocyclic amine is industrially prepared by the dehydration of diethanolamine (B148213) using a strong acid, followed by neutralization and distillation. atamanchemicals.com Another major route is the reaction of diethylene glycol with ammonia in the gas phase over a mixed copper-nickel catalyst on an alumina (B75360) support. google.com Morpholine is widely used in organic synthesis as a building block for various fine chemicals. atamanchemicals.comatamankimya.com

Table 3: Synthesis and Purification of Key Amine Precursors

| Amine | Common Starting Materials | Key Reagents/Catalysts | Purification Method | Reference |

|---|---|---|---|---|

| Cyclohexylamine | Aniline or Nitrobenzene | H₂, Pd/Ru/Ni Catalysts | Distillation | wikipedia.orgrsc.org |

| Dicyclohexylamine | Aniline or Cyclohexanone/Cyclohexylamine | H₂, Ru/Pd Catalysts | Distillation, Crystallization | wikipedia.orggoogle.comresearchgate.net |

| Tert-Butylamine | Isobutylene or MTBE/Urea | Zeolite Catalysts or H₂SO₄/NaOH | Distillation | wikipedia.orggoogle.com |

| Morpholine | Diethanolamine or Diethylene Glycol/Ammonia | Strong Acid or Cu/Ni Catalyst | Distillation | atamanchemicals.comgoogle.com |

Advanced Synthetic Strategies and Process Intensification

To overcome the limitations of traditional batch processing, such as long reaction times and mass transfer limitations, advanced manufacturing technologies like microfluidics are being explored for the synthesis of 2-benzothiazolesulfenamides.

Microfluidic Reactor-Based Continuous Synthesis of 2-Benzothiazolesulfenamides

The continuous synthesis of N-cyclohexyl-2-benzothiazole sulfenamide (CBS) has been successfully demonstrated using capillary microreactors. acs.orgacs.org This approach involves the catalytic oxidation of 2-mercaptobenzothiazole (MBT) and cyclohexylamine using pure oxygen in a gas-liquid segmented flow within the microreactor. acs.org

The key advantage of the microfluidic system is the significant enhancement of mass and heat transfer due to the high surface-area-to-volume ratio. acs.orgarxiv.org This intensification dramatically shortens the required residence time to as little as 200 seconds, a stark contrast to the hours often required in batch reactors. acs.orgacs.org Researchers have systematically investigated reaction parameters such as flow rates, catalyst concentration (e.g., copper acetate (B1210297) monohydrate), temperature, and pressure to optimize the process. acs.org Under optimized conditions in a microreactor, a high yield of CBS (87%) can be achieved. acs.orgacs.org This continuous flow method not only improves efficiency but also offers better control and safety, especially when handling exothermic reactions or reactive intermediates. arxiv.org

Table 4: Performance Data for Microfluidic Synthesis of N-cyclohexyl-2-benzothiazole sulfenamide (CBS)

| Parameter | Value/Range | Significance | Reference |

|---|---|---|---|

| Reactor Type | Capillary Microreactor (Gas-Liquid Segmented Flow) | Enhances mass transfer | acs.org |

| Reactants | 2-Mercaptobenzothiazole (MBT), Cyclohexylamine, O₂ | Standard precursors for oxidative coupling | acs.org |

| Residence Time | 200 seconds | Demonstrates significant process intensification | acs.orgacs.org |

| Temperature | 60 - 80 °C | Optimal range for balancing reaction rate and side product formation | acs.org |

| Achieved Yield | 87% | High yield in a continuous process | acs.orgacs.org |

Chemical Compounds Mentioned

Transition Metal-Catalyzed Oxidative Processes

Transition metal catalysts, particularly those based on copper and cobalt, play a crucial role in the oxidative synthesis of 2-benzothiazolesulfenamides. These catalysts facilitate the formation of the S-N bond through various mechanisms, often using environmentally benign oxidants like molecular oxygen.

Copper and cobalt catalysts have been extensively studied for the synthesis of sulfenamides. In the microfluidic synthesis of N-Cyclohexyl-2-benzothiazolesulfenamide, copper acetate monohydrate is used to catalyze the oxidation of 2-mercaptobenzothiazole and cyclohexylamine with pure oxygen. acs.orgacs.org The addition of the copper catalyst significantly accelerates the reaction. acs.org Similarly, cobalt catalysts, such as cobalt phthalocyanine and cobalt nanoparticles, have been effectively used in the synthesis of this compound derivatives. chemicalbook.comsemanticscholar.orggoogle.com For instance, the use of a cobalt catalyst in the reaction of 2-mercaptobenzothiazole and cyclohexylamine in water with oxygen as the oxidant resulted in a 96% yield. chemicalbook.com Copper-catalyzed methods have also been developed for the synthesis of sulfinamidines from sulfenamides using air as the terminal oxidant. organic-chemistry.org

| Catalyst | Reactants | Oxidant | Solvent | Yield | Reference |

| Copper Acetate Monohydrate | 2-Mercaptobenzothiazole, Cyclohexylamine | O₂ | - | 87% | acs.orgacs.org |

| Cobalt Catalyst | 2-Mercaptobenzothiazole, Cyclohexylamine | O₂ | Water | 96% | chemicalbook.com |

| Cobalt Phthalocyanine | 2-Mercaptobenzothiazole, tert-Butylamine | O₂ | tert-Butylamine/Water | 95.4% | google.com |

| [Co(phcy)(SO₃Na)₄] | 2-Mercaptobenzothiazole, Various Amines | - | Water | - | semanticscholar.org |

| CuI/bpy | p-Thiocresol, tert-Butylamine | - | DMSO | 90% | rsc.org |

Table 2: Application of Copper and Cobalt Catalysts in Sulfenamide Synthesis

A key consideration in industrial applications is the reusability and long-term activity of the catalyst. Research has focused on developing robust catalytic systems that can be easily recovered and reused without a significant loss of performance. For example, nickel sheets used in the synthesis of N-tert-butyl-2-benzothiazolesulfenamide have been shown to be reusable. semanticscholar.org Similarly, a magnetic nanocatalyst, MNPs-Benzo[d]imidazol-Cu, used for sulfonamide synthesis, could be separated with a magnet and reused for six consecutive cycles. jsynthchem.com In another study, a porous organic polymer-based catalyst demonstrated excellent reusability for at least five cycles in the N-alkylation of sulfonamides. rsc.org

Electrochemical Oxidation Approaches for S-N Bond Formation

Electrochemical methods offer a green and efficient alternative for the formation of the S-N bond in sulfenamides. sioc-journal.cn These approaches avoid the need for chemical oxidants and often proceed under mild conditions. sioc-journal.cn The synthesis of sulfenamide compounds has been achieved through the electrooxidation of thiophenols and amines in a single-chamber electrolyzer using constant current electrolysis. sioc-journal.cn This method is characterized by its broad substrate scope, the ready availability of starting materials, and operational simplicity. sioc-journal.cn

A plausible mechanism for the electrochemical formation of sulfenamides involves the generation of a thiyl radical and an amino radical at the anode surface through single-electron-transfer oxidation. semanticscholar.orgrsc.org The subsequent coupling of these radicals produces the desired sulfenamide product. semanticscholar.org In some cases, the thiyl radical can dimerize to form a disulfide, which can then be reduced at the cathode to regenerate the thiyl radical. semanticscholar.orgrsc.org This electrochemical approach has been successfully scaled up, demonstrating its potential for industrial applications. lookchem.com

Solvent Engineering and its Effects on Reaction Selectivity and Yield

The choice of solvent plays a critical role in the synthesis of 2-benzothiazolesulfenamides, significantly impacting reaction selectivity and yield.

In TEMPO-catalyzed aerobic oxidative coupling reactions, acetonitrile has been identified as a suitable solvent. semanticscholar.org However, other research has demonstrated the effectiveness of water as a solvent when using a phthalocyanine-tetra-sodium cobalt(II) sulfonate catalyst, highlighting a greener alternative. researchgate.netrsc.org

For the synthesis of N-tert-Butyl-2-benzothiazolesulfenamide, the use of binary solvent systems composed of water and an organic co-solvent has been shown to decrease reaction times while preserving high product yields. An optimal composition is often a 70-80% aqueous phase with a 20-30% organic co-solvent by volume. This approach enhances the dissolution of reactants and improves mass transfer efficiency. Furthermore, solvent-mediated approaches can offer better control over reaction selectivity by minimizing side reactions that may occur in purely aqueous environments.

In the context of electrochemical synthesis of S-heteroaryl sulfenamides, a screening of various electrolytes and solvents found that acetonitrile (MeCN) was the most suitable solvent, with tetra-n-butylammonium tetrafluoroborate (Bu4NBF4) being the most effective electrolyte. semanticscholar.org

A study on the synthesis of benzo[d]thiazole-2-sulfonyl fluoride (B91410) (BTSO2F), a related compound, revealed a strong dependence on the solvent for both reaction yield and the formation of by-products. The highest yield was achieved in acetonitrile (MeCN), while reactions in methanol (B129727) (MeOH) and tetrahydrofuran (B95107) (THF) were less successful. theses.cz

Utilization of Dibenzyl Azodicarboxylate (DBAD) as a Promoter

Dibenzyl azodicarboxylate (DBAD) has been effectively used as a promoter in the synthesis of 2-benzothiazolesulfenamides. This method provides an alternative route to the desired products under ambient conditions.

Research has shown that a variety of 2-benzothiazolesulfenamides can be synthesized from 2-mercaptobenzothiazole and various amines using DBAD as a promoter. semanticscholar.orgrsc.org This reaction has produced a library of 11 different 2-benzothiazolesulfenamides with yields ranging from 42% to 96%. semanticscholar.orgrsc.orgnih.gov The process is also compatible with 2-mercaptobenzoxazole, which reacts with the same set of amines to form the corresponding 2-benzoxazolesulfenamides, although with slightly lower yields compared to 2-mercaptobenzothiazole. semanticscholar.orgnih.gov

DBAD is a versatile reagent also employed in Mitsunobu-type coupling reactions for the synthesis of sulfenamides from thiols and amines. Its synthesis can be achieved by treating hydrazo compounds with bromine and pyridine, or through the reaction of dibenzyl hydrazine-1,2-dicarboxylate with phenyliodine diacetate in dichloromethane. chemicalbook.com

Process Optimization and Manufacturing Considerations

The industrial production of this compound requires careful optimization of reaction conditions and effective management of by-products and waste streams to ensure high yield, purity, and environmental sustainability.

Optimization of Reaction Conditions for Enhanced Product Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of 2-benzothiazolesulfenamides.

For the synthesis of N-tert-butyl-2-benzothiazolesulfenamide via oxidative coupling, maintaining a molar ratio of tert-butylamine to 2-mercaptobenzothiazole at 3:1 and a reaction temperature between 30-40°C is recommended for optimal yields. The duration of the oxidation step is also critical; extended periods can lead to over-oxidation and the formation of unwanted by-products, while insufficient time results in incomplete conversion.

In an oxygen-mediated synthesis of the same compound, optimal conditions were found to be a tert-butylamine to 2-mercaptobenzothiazole molar ratio of 14:1, a reaction temperature of 50°C, a pressure of 0.7 MPa, and a stirring speed of 130 rpm. These conditions resulted in a 95.4% yield of a high-purity product.

Continuous flow reactors are utilized for large-scale production to maintain precise control over parameters like temperature (80–85°C) and reactant ratios, leading to yields of 98–99.5%. In the synthesis of N-cyclohexyl-2-benzothiazolesulfenamide, using an inorganic or organic base as a catalyst at 10% of the benzothiazole disulfide weight resulted in product yields consistently above 98%. google.com

Strategies for By-product Minimization and Waste Stream Management

Effective strategies for minimizing by-products and managing waste are essential for the sustainable manufacturing of 2-benzothiazolesulfenamides.

The oxidative coupling of thiols and amines is an advantageous strategy as it streamlines the synthetic route and significantly reduces waste generation by avoiding the need for pre-functionalization and de-functionalization steps. semanticscholar.orgnih.gov

In industrial settings, minimizing waste often involves recycling and reusing materials. For instance, in the production of N-(1-methylethyl)-2-benzothiazolesulfenamide, catalyst reuse is a key strategy. Sodium hydroxide filtrates can be concentrated and reintroduced into the process, which can lower raw material costs.

A method for producing N-cyclohexyl-2-benzothiazolesulfenamide has been developed that reportedly generates no wastewater, making it suitable for industrial application. google.com This process achieves a product yield of 98-99.5% with minimal methanol-insoluble impurities (0.1-0.22%). google.com

Proper management of waste streams in chemical manufacturing is critical. abbviecontractmfg.com Liquid waste, such as water-based streams containing dissolved chemicals, can often be treated to remove non-water components, allowing the water to be reused. abbviecontractmfg.com Heavily solvent-based waste streams that cannot be recovered may require offsite disposal, sometimes through incineration. abbviecontractmfg.com Solid waste, including chemical powders left over from reactions, must also be handled and disposed of properly. abbviecontractmfg.com Thermal oxidizers can be used to break down gaseous waste streams into less harmful substances like water and carbon dioxide before they are released into the environment. abbviecontractmfg.com

The following tables provide a summary of the research findings discussed:

Table 1: TEMPO-Catalyzed Aerobic Oxidative Coupling of 2-Mercaptobenzothiazole and Amines

| Catalyst | Oxidant | Solvent | Substrates | Reaction Time | Yield | Reference |

| TEMPO | Molecular Oxygen | Acetonitrile | 2-Mercaptobenzothiazole, various alkylamines | 3-6 hours | Good to quantitative | semanticscholar.org |

| Phthalocyanine-tetra-sodium cobalt(II) sulfonate | Not specified | Water | 2-Mercaptobenzothiazole, alkyl and aryl amines | Not specified | Acceptable | researchgate.netrsc.org |

Table 2: Utilization of Dibenzyl Azodicarboxylate (DBAD) as a Promoter

| Promoter | Substrates | Conditions | No. of Examples | Yield | Reference |

| DBAD | 2-Mercaptobenzothiazole, various amines | Ambient | 11 | 42-96% | semanticscholar.orgrsc.orgnih.gov |

| DBAD | 2-Mercaptobenzoxazole, various amines | Ambient | Not specified | Slightly diminished vs. 2-mercaptobenzothiazole | semanticscholar.orgnih.gov |

Table 3: Optimization of Reaction Conditions for Sulfenamide Synthesis

| Product | Method | Key Parameters | Yield | Reference |

| N-tert-Butyl-2-benzothiazolesulfenamide | Oxidative Coupling | Molar ratio (t-butylamine:2-MBT) = 3:1, Temp = 30-40°C | Optimal | |

| N-tert-Butyl-2-benzothiazolesulfenamide | Oxygen-mediated | Molar ratio (t-butylamine:2-MBT) = 14:1, Temp = 50°C, Pressure = 0.7 MPa | 95.4% | |

| N-(1-methylethyl)-2-benzothiazolesulfenamide | Continuous Flow Reactor | Temp = 80-85°C | 98-99.5% | |

| N-cyclohexyl-2-benzothiazolesulfenamide | Catalytic | Catalyst = 10% of benzothiazole disulfide weight | >98% | google.com |

Reaction Mechanisms and Chemical Transformations of 2 Benzothiazolesulfenamide

Fundamental Mechanisms of Sulfur-Nitrogen Bond Cleavage and Activation

The S-N bond in 2-benzothiazolesulfenamide can be cleaved through both homolytic and heterolytic pathways. The prevailing mechanism is influenced by factors such as temperature, the presence of catalysts, and the surrounding chemical environment.

Homolytic Decomposition Pathways of this compound

Homolytic cleavage involves the symmetrical breaking of the S-N bond, where each atom retains one of the bonding electrons, resulting in the formation of free radicals. This pathway is typically initiated by thermal energy. egrassbcollege.ac.in In the context of acid catalysis in a nonpolar solvent, studies have shown that the homolytic decomposition of N-tert-butyl-2-benzothiazolesulfenamide can prevail over the heterolytic pathway. researchgate.net This process generates a benzothiazolylthiyl radical and an amino radical.

These radical species can then participate in a series of reactions, including recombination to form various products. researchgate.net For instance, the thiyl radical can abstract a hydrogen atom, or two thiyl radicals can combine. dtic.mil The generation of these radical intermediates is a key step in initiating the vulcanization process.

Heterolytic Decomposition Pathways and Proposed Intermediates

Heterolytic cleavage is the unequal division of the bonding electrons when a bond is broken, leading to the formation of ions. egrassbcollege.ac.inyoutube.com In the case of this compound, this would involve the formation of a sulfenium cation and an amide anion, or a sulfenate anion and an iminium cation. Theoretical studies on similar sulfonamide structures suggest that heterolytic cleavage is a plausible fragmentation pathway. researchgate.net

The specific intermediates formed during the heterolytic decomposition of this compound are proposed based on the reaction conditions. The polarity of the solvent can influence this pathway, with polar solvents generally favoring heterolytic cleavage. egrassbcollege.ac.in

Generation and Reactivity of Key Reactive Intermediates (e.g., Mercaptobenzothiazole Radicals, Sulfurating Agents)

The decomposition of this compound, whether homolytic or heterolytic, leads to the formation of highly reactive species. A crucial intermediate is the mercaptobenzothiazole radical (or thiyl radical). dtic.milresearchgate.net This radical can undergo various reactions, including dimerization to form 2,2'-dithiobis(benzothiazole) (B116540) (MBTS). wikipedia.org

In the presence of elemental sulfur, the accelerator and its fragments react to form active sulfurating agents. atamankimya.comcmu.eduatamanchemicals.com These agents are typically polysulfidic species that contain the benzothiazole (B30560) moiety. cmu.edu The formation of these sulfurating agents is a critical step, as they are the species that directly interact with the polymer chains to initiate cross-linking. atamankimya.comcmu.eduatamanchemicals.com

Chemical Role as an Accelerator in Polymer Cross-linking Systems

In the vulcanization of rubber, this compound acts as a delayed-action accelerator, providing a period of scorch safety before rapid cross-linking begins. atamanchemicals.comchembroad.com This control is a direct result of the chemistry of S-N bond cleavage and the subsequent reactions of the generated intermediates.

Mechanism of Active Sulfur Species Formation and Release

The process begins with the reaction of the this compound accelerator with activators, such as zinc oxide and a fatty acid, and elemental sulfur. atamankimya.comcmu.edu This leads to the formation of an active accelerator complex which then reacts with sulfur to generate a distribution of sulfurating species. cmu.edu These are often polysulfidic structures that can donate sulfur to the rubber molecules. atamankimya.comatamanchemicals.com The delayed action is attributed to the initial steps required to form these active sulfurating agents, which prevents premature vulcanization during the mixing and processing stages. atamanchemicals.comatamanchemicals.com

Facilitation of Sulfur Cross-link Formation within Polymer Matrices

Once the active sulfurating agents are formed, they react with the polymer chains, which contain sites of unsaturation. cmu.edu This reaction leads to the formation of cross-link precursors, which are pendant groups attached to the polymer backbone and terminated with the accelerator fragment. cmu.edu

Elucidation of Cyclic Intermediate Formation in Acceleration Processes

The acceleration of sulfur vulcanization by 2-benzothiazolesulfenamides involves a complex sequence of chemical reactions, a key feature of which is the formation of cyclic intermediates. During the initial stages of vulcanization, the sulfenamide (B3320178) accelerator does not directly cross-link the polymer chains. Instead, it reacts with sulfur to form highly reactive sulfurating agents. atamanchemicals.comatamankimya.comatamankimya.com

The process is understood to initiate with the thermal decomposition of the sulfenamide, which can lead to the formation of 2-mercaptobenzothiazole (B37678) (MBT) and an amine. kglmeridian.com The MBT then reacts with another molecule of the accelerator or its fragments to form 2,2'-dithiobis(benzothiazole) (MBTS). kglmeridian.comresearchgate.net This MBTS intermediate is crucial as it subsequently reacts with the elemental sulfur (typically in its cyclic S8 form) to generate accelerator polysulfides (MBTS-Sx). These polysulfidic species are the active sulfurating agents. researchgate.net

These active agents then react with the rubber polymer chains at allylic positions to form pendant groups, which are cross-link precursors of the structure Rubber-Sx-MBT. kglmeridian.com The final cross-links (Rubber-Sx-Rubber) are formed through the reaction of these pendant groups with another rubber chain or with another similar pendant group. The formation of these intermediates, including the key sulfurating species derived from the interaction of MBTS with cyclic sulfur, is fundamental to the delayed-action mechanism characteristic of sulfenamide accelerators, preventing premature vulcanization (scorch). epa.govresearchgate.net

Interaction with Ancillary Chemical Species in Reaction Environments

The reaction of 2-benzothiazolesulfenamides with acetic anhydride (B1165640), particularly in the presence of an acid catalyst like acetic acid, has been a subject of detailed study. Research on N-tert-butyl-2-benzothiazolesulfenamide (TBBS) shows that in a nonpolar solvent, the presence of an acid catalyst significantly alters the reaction pathway. researchgate.net While the uncatalyzed reaction proceeds primarily through a heterolytic pathway, the acid-catalyzed process favors a homolytic decomposition of the sulfenamide. researchgate.net

This homolytic cleavage generates radical species. Spectroscopic analysis using NMR, GC-MS, and EPR has confirmed the formation of products resulting from the recombination of these radicals. researchgate.net The reaction of N-alkyl-2-benzothiazolesulfenamides with acetic anhydride in the presence of carboxylic or mineral acids can exhibit autocatalytic behavior at low acid concentrations. researchgate.net However, at higher acid concentrations, the reaction leads to the formation of the desired alkylbis(2-benzothiazolylsulphen)amide, alongside the main by-product, an alkylamide of acetic acid. researchgate.netsmolecule.com The type of N-alkyl substituent on the sulfenamide has a pronounced effect on the reaction rate and the yield of the resulting products. researchgate.net

The vulcanization systems accelerated by 2-benzothiazolesulfenamides are almost invariably activated by a combination of zinc oxide (ZnO) and a fatty acid, such as stearic acid. This combination creates a powerful synergistic effect that is critical for efficient vulcanization. acs.orgmdpi.com The process begins with the reaction between ZnO and the fatty acid to form a zinc salt (e.g., zinc stearate), which is more soluble in the rubber matrix. mdpi.com

This zinc complex then plays a central role in the formation of the active sulfurating agent. acs.org The sulfenamide accelerator, sulfur, and the zinc complex interact to generate highly reactive zinc-containing polysulfidic complexes. atamanchemicals.comatamankimya.comatamankimya.comacs.org These complexes are considered the true sulfurating agents that react with the polymer to form pendant cross-link precursors. kglmeridian.com Zinc ions are believed to facilitate both the formation of polysulfidic bridges between polymer chains and their subsequent rearrangement and desulfuration to form shorter, more stable cross-links. acs.org This entire coordinated sequence enhances the rate and efficiency of cross-linking, leading to superior mechanical properties in the final vulcanized rubber. atamankimya.comatamankimya.com

During the vulcanization process, the primary reactions leading to cross-link formation are accompanied by competitive side reactions. One notable side reaction identified in sulfenamide-accelerated systems is the hydrolysis of the accelerator. kglmeridian.comresearchgate.net The presence of moisture in the rubber compound can lead to the cleavage of the sulfur-nitrogen bond in the sulfenamide molecule. smolecule.com

Influence of Structural Modifications on Chemical Reactivity and Performance

The chemical structure of the amine group attached to the sulfenamide sulfur atom significantly influences the reactivity and performance of this compound accelerators. The steric and electronic properties of the N-substituents dictate the stability of the S-N bond, which in turn controls the scorch delay and cure rate.

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS): The bulky tert-butyl group provides significant steric hindrance, resulting in a relatively stable S-N bond. This leads to a long scorch delay, providing excellent processing safety. fishersci.comdynasolgroup.com Once the vulcanization temperature is reached, it provides a fast cure rate. kglmeridian.com

N-Cyclohexyl-2-benzothiazolesulfenamide (CBS/CZ): This is a widely used accelerator that offers a good balance between scorch safety and a fast cure rate. atamanchemicals.comatamanchemicals.com The cyclohexyl group provides moderate steric hindrance. atamanchemicals.com It is known for its delayed-release mechanism which minimizes premature vulcanization. atamanchemicals.com

N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS): With two bulky cyclohexyl groups, DCBS exhibits even greater steric hindrance than CBS. This results in a very long scorch delay, making it a "delayed-action" accelerator suitable for complex processing operations where extended flow times are required. atamankimya.comatamanchemicals.com

N-Oxydiethylene-2-benzothiazolesulfenamide (MBS/OBTS): This accelerator, containing a morpholine (B109124) group, also provides an excellent balance of processing safety and high cure activity. atamanchemicals.comatamanchemicals.com It is known for its delayed-action properties and is often used in a variety of natural and synthetic rubbers. atamanchemicals.comepa.gov

The general trend is that increasing the steric bulk of the N-substituent(s) increases the stability of the S-N bond, leading to a longer scorch delay. The choice of accelerator is therefore tailored to the specific rubber compound and processing requirements.

| Compound Name | N-Substituent(s) | Key Performance Characteristics |

| N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) | tert-Butyl | Long scorch delay, fast cure rate, excellent processing safety. kglmeridian.comfishersci.comdynasolgroup.com |

| N-Cyclohexyl-2-benzothiazolesulfenamide (CBS/CZ) | Cyclohexyl | Good balance of scorch safety and fast cure rate; medium-fast cure. atamanchemicals.comatamanchemicals.com |

| N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) | Dicyclohexyl | Very long scorch delay; delayed-action accelerator. atamankimya.comatamanchemicals.com |

| N-Oxydiethylene-2-benzothiazolesulfenamide (MBS/OBTS) | Oxydiethylene (Morpholine) | Excellent delayed action, good balance of scorch safety and cure activity. atamanchemicals.comatamanchemicals.com |

Investigation of Steric and Electronic Effects of Amine Substituents on Sulfenamide Activity

Research Findings on Electronic Effects:

The electronic nature of the amine substituent, specifically its basicity and nucleophilicity, is a primary determinant of sulfenamide activity. kglmeridian.com The electron-donating or electron-withdrawing character of the groups attached to the amine nitrogen modulates the electron density on the nitrogen atom, which in turn affects the strength and polarity of the S-N bond.

Amine Basicity: Studies have shown a correlation between the basicity of the parent amine and the activity of the resulting sulfenamide. kglmeridian.com More basic amines generally lead to more reactive sulfenamides. This is because a higher basicity corresponds to a greater electron-donating ability, which can influence the subsequent reactions of the sulfenamide.

Nucleophilicity: The nucleophilicity of the amine used in the synthesis of sulfenamides is critical for the efficiency of the S-N bond formation. Less nucleophilic amines, such as certain aryl amines, have been shown to be unreactive or provide poor yields in oxidative coupling reactions with 2-mercaptobenzothiazole. semanticscholar.orgrsc.org In contrast, aliphatic amines, which are generally more nucleophilic, tend to give higher yields. rsc.org

Inductive Effects: Quantitative structure-property relationship (QSPR) studies have attempted to correlate vulcanization activity with the inductive effects of the amine substituents. kglmeridian.com For instance, research by Morita demonstrated a reasonable correlation between vulcanization parameters and the Hammett-Taft inductive constant (σ*) for a series of N-anilino-benzothiazole compounds. However, this correlation showed discontinuities when comparing aliphatic and aromatic amine substituents, indicating that different factors might be at play. kglmeridian.com Specifically, for N-(substituted-phenyl)-sulfenamides, electron-withdrawing groups led to longer scorch delays, whereas for N-alkyl-sulfenamides, increased steric hindrance had a similar effect. kglmeridian.com

Research Findings on Steric Effects:

Steric hindrance around the amine nitrogen atom significantly impacts the reactivity of 2-benzothiazolesulfenamides. Bulky substituents can impede the approach of reactants to the S-N bond, thereby slowing down reaction rates.

Synthesis: The synthesis of 2-benzothiazolesulfenamides is sensitive to steric factors. Sterically demanding secondary amines like diisopropylamine (B44863) and 2,2,6,6-tetramethylpiperidine (B32323) have been reported to afford less satisfactory yields in oxidative coupling reactions. semanticscholar.orgrsc.org Similarly, sterically hindered primary amines like tert-butylamine (B42293) have been found to be inert under certain reaction conditions where less hindered amines react readily. researchgate.netrsc.org

Vulcanization Activity: In the context of rubber vulcanization, steric hindrance is a key factor in controlling the scorch safety, which is the time before vulcanization begins. kglmeridian.com Sulfenamides with sterically hindered alkyl groups on the amine, such as N-tert-butyl-2-benzothiazolesulfenamide (TBBS), exhibit longer scorch delays compared to those with less hindered groups like the cyclohexyl group in N-cyclohexyl-2-benzothiazolesulfenamide (CBS). kglmeridian.comatamanchemicals.com This delayed action is a desirable property as it allows for safer processing of the rubber compound at high temperatures. atamanchemicals.com

The interplay between steric and electronic effects is complex, and separating the two can be challenging. kglmeridian.com Both the basicity of the amine and its steric nature are significant in influencing properties like vulcanization cure rates and scorch delays. kglmeridian.com The chemical reactivity of the accelerator molecule as a whole is considered a key factor affecting the vulcanization induction period. researchgate.net

The following table summarizes the general effects of amine substituents on the activity of 2-benzothiazolesulfenamides based on research findings.

| Amine Substituent Type | General Steric Bulk | General Basicity (Electronic Effect) | Typical Effect on Sulfenamide Activity (e.g., Vulcanization) | Example Compound |

| Primary Alkyl (e.g., Isopropyl) | Low to Medium | High | Fast cure rate, shorter scorch time. | N-isopropyl-2-benzothiazolesulfenamide |

| Secondary Alkyl (e.g., Cyclohexyl) | Medium | High | Delayed action, good scorch safety. atamanchemicals.com | N-cyclohexyl-2-benzothiazolesulfenamide (CBS) |

| Tertiary Alkyl (e.g., tert-Butyl) | High | High | Increased scorch delay due to high steric hindrance. kglmeridian.com | N-tert-butyl-2-benzothiazolesulfenamide (TBBS) |

| Aryl (e.g., Phenyl) | Medium | Low | Generally lower reactivity and longer scorch delays compared to alkylamines. kglmeridian.com | N-phenyl-2-benzothiazolesulfenamide |

| Diisopropyl | High | High | Lower reactivity/yield in synthesis due to steric hindrance. semanticscholar.orgrsc.org | N,N-diisopropyl-2-benzothiazolesulfenamide |

Application Areas in Advanced Chemical and Materials Science

Polymer and Elastomer Chemistry and Processing

The primary application of 2-benzothiazolesulfenamide and its derivatives is as a vulcanization accelerator in the rubber industry. indiamart.comchemicalbook.com These compounds, belonging to the sulfenamide (B3320178) class, are instrumental in the cross-linking process that imparts strength, elasticity, and durability to rubber products. atamankimya.comatamankimya.com Their mechanism involves reacting with sulfur to create active sulfurating agents that form crosslinks between polymer chains, establishing a robust three-dimensional network. atamankimya.comatamanchemicals.comchembroad.com

Vulcanization Acceleration in Elastomer Technology

Sulfenamide accelerators are prized for their ability to provide a delayed onset of vulcanization, known as scorch delay, followed by a vigorous curing rate. researchgate.netchembroad.com This dual-action characteristic ensures processing safety by preventing premature curing while enabling efficient production cycles. atamanchemicals.comchembroad.com

2-Benzothiazolesulfenamides are extensively used as primary accelerators in the sulfur vulcanization of Natural Rubber (NR). indiamart.comchembroad.com They are fundamental to the process, with kinetic models having been developed to describe the complete cure cycle, including the scorch delay, the curing phase, and any subsequent reversion. researchgate.netresearchgate.netscispace.com Derivatives such as N-tert-butyl-2-benzothiazolesulfenamide (TBBS) have been shown to impart superior tensile strength to NR vulcanizates. researchgate.net Research into binary accelerator systems, combining a sulfenamide like N-cyclohexyl-2-benzothiazole sulfenamide (CBS) with other agents, has demonstrated improvements in both mechanical properties and crosslinking density in vulcanized NR. researchgate.net For instance, studies have shown that increasing the CBS content in NR compounds can elevate the tensile strength from 18.3 MPa to 31.53 MPa. ekb.eg

The utility of this compound accelerators extends across a wide array of synthetic rubbers.

Isoprene Rubber (IR): The vulcanization mechanism of IR using TBBS has been a subject of detailed investigation. kglmeridian.com Other derivatives like 2-(morpholinothio) benzothiazole (B30560) (MBS) are also employed in IR processing. atamanchemicals.com

Styrene-Butadiene Rubber (SBR): Sulfenamides are standard accelerators for SBR. chemicalbook.comchembroad.comchembroad.com In blends of SBR with EPDM, accelerators like TBBS and CBS are particularly effective due to their higher solubility in the EPDM phase, which promotes a faster cure rate where needed. researchgate.net In SBR, MBS can offer better scorch safety compared to other sulfenamides like TBBS and CBS. denauast.ir

Acrylonitrile-Butadiene Rubber (NBR): These accelerators are incorporated into NBR vulcanization systems. atamankimya.comchembroad.com In complex composites, such as those made from NBR/EPDM/BIIR, the use of CBS has resulted in the highest tensile strength, tear strength, and elongation at break when compared with other classes of accelerators. neliti.com

Ethylene Propylene Diene Monomer (EPDM): Sulfenamide accelerators are crucial for controlling the vulcanization rate and achieving desired properties in EPDM. researchgate.net They are frequently used in EPDM/SBR blends to optimize the curing process across the different polymer phases. researchgate.netpreprints.org

A defining feature of the this compound class of accelerators is their significant and controllable impact on the curing process.

Scorch Safety: They provide a "delayed action," which is a period of inactivity at initial processing temperatures. atamankimya.comkglmeridian.comatamanchemicals.com This scorch delay is critical for manufacturing safety, as it prevents the rubber compound from curing prematurely. chembroad.comakrochem.com The specific structure of the amine group attached to the sulfenamide influences the length of this delay. kglmeridian.com

Optimum Cure Time and Cure Rate: Following the delay period, these accelerators initiate a fast and efficient cure. chembroad.comchembroad.com The basicity of the amine group affects this rate; more basic amines tend to produce shorter delays and faster cures. kglmeridian.comakrochem.com The Cure Rate Index (CRI), a measure of the speed of vulcanization, is significantly enhanced by these accelerators. For example, one study on Natural Rubber using a TBBS-based system saw the optimum cure time (t90) decrease by over 17% and the CRI increase by nearly 25%. researchgate.net

The following table illustrates the typical effects of different sulfenamide accelerators on the cure characteristics of a rubber compound.

| Accelerator Type | Relative Scorch Safety | Relative Cure Rate | Primary Application Benefit |

|---|---|---|---|

| N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) | Very Long | Slow | Maximum processing safety for complex articles. chembroad.comuoi.gr |

| N-tert-butyl-2-benzothiazolesulfenamide (TBBS) | Long | Fast | Excellent balance of scorch safety and fast cure. chembroad.comuoi.gr |

| N-cyclohexyl-2-benzothiazole sulfenamide (CBS) | Medium | Fast | Widely used general-purpose accelerator with good processing safety. chembroad.com |

The use of this compound accelerators leads to significant improvements in the final physical properties of the vulcanized rubber. indiamart.comatamankimya.comchembroad.com

Tensile and Tear Strength: These accelerators are known to improve the tensile strength and tear resistance of rubber products. atamankimya.comchembroad.com In studies on NBR-based composites, CBS yielded the highest tensile strength (123 kg/cm ²) and tear strength (44 kg/cm ) among the tested accelerators. neliti.com

Abrasion Resistance: The resulting robust crosslink network enhances durability, making these accelerators suitable for applications requiring high abrasion resistance, such as tire treads. atamankimya.comchembroad.com

The table below presents research findings on the effect of a CBS accelerator on the mechanical properties of an NBR/EPDM/BIIR composite.

| Property | Value with CBS Accelerator | Note |

|---|---|---|

| Tensile Strength | 123 kg/cm² | Data shows CBS provided the highest mechanical properties compared to other accelerator types (DPG, ZDEC, MBT, TMTD) in the study. neliti.com |

| Elongation at Break | 124 % | |

| Tear Strength | 44 kg/cm |

Different vulcanization systems (Conventional, Semi-Efficient, and Efficient) are defined by their sulfur-to-accelerator ratios, which in turn determines the predominant type of sulfur bridge formed. researchgate.net Efficient Vulcanization (EV) systems, characterized by a high ratio of accelerator to sulfur, tend to produce a network dominated by thermally stable monosulfidic crosslinks. researchgate.net The crosslink density of vulcanizates can be precisely determined through various analytical methods, including equilibrium swelling tests, dynamic mechanical analysis (DMA), and nuclear magnetic resonance (NMR). scielo.brscielo.br

Role in Delayed-Action Acceleration and Controlled Release Mechanisms

This compound and its derivatives are pivotal in the rubber industry as delayed-action accelerators for sulfur vulcanization. kglmeridian.comatamankimya.com This characteristic is crucial for rubber processing, providing a "scorch" safety period where the rubber compound remains processable before the onset of rapid cross-linking. The delayed action is attributed to the specific chemical transformations the sulfenamide undergoes during the initial stages of vulcanization.

The mechanism of delayed action involves a series of intricate chemical reactions. Initially, the this compound reacts with sulfur to form polysulfidic species. kglmeridian.com These intermediates then react with the rubber polymer chains to create benzothiazole-terminated pendent groups. kglmeridian.com A key aspect of the delay period is an exchange reaction that occurs between these pendent groups and unreacted this compound molecules. kglmeridian.com This exchange effectively postpones the rapid formation of cross-links. The actual cross-linking process accelerates significantly only after the initial concentration of the sulfenamide accelerator has been substantially depleted. kglmeridian.com

In the context of controlled release, while primarily known for its role in vulcanization, the principles of delayed chemical activation are analogous to mechanisms in controlled-release systems. These systems are designed to deliver an active agent at a specific rate over a defined period. nih.gov Polymeric systems are often employed for this purpose, where an active substance is encapsulated or conjugated within a polymer matrix. nih.gov The release can be triggered by various mechanisms, including diffusion, polymer degradation, or osmotic pumping. madar-ju.com Although not a direct application in the traditional sense of drug delivery, the delayed release of the active accelerating species from this compound during vulcanization showcases a form of controlled chemical release, essential for industrial rubber manufacturing. atamanchemicals.com

Function as Stabilizers and Antioxidants in Polymer Formulations

While this compound is primarily recognized as a vulcanization accelerator, its chemical structure and reaction intermediates also impart stabilizing and antioxidant properties to polymer formulations, particularly in rubber. The vulcanization process itself, which this compound accelerates, enhances the durability and resistance of rubber to environmental factors. atamankimya.com

During vulcanization and subsequent aging of the rubber product, various chemical species are formed. The transformation products of this compound can act as antioxidants, protecting the polymer from degradation caused by heat, oxygen, and ozone. The mechanism often involves the scavenging of free radicals that would otherwise lead to chain scission and a loss of mechanical properties in the polymer.

Research has shown that the decomposition products of sulfenamide accelerators can contribute to the thermal stability of sulfur vulcanizates. researchgate.net For instance, 2-mercaptobenzothiazole (B37678) (MBT), a common reaction product, and its derivatives can participate in reactions that inhibit oxidative degradation. The benzothiazole moiety itself is a robust chemical structure that can help to stabilize the polymer matrix.

Enhancement of Bonding Strength and Durability in Adhesive Formulations

This compound and related compounds can be utilized in adhesive formulations, particularly those based on rubber, to enhance bonding strength and durability. The fundamental principle behind this application lies in its primary function as a vulcanization accelerator. When incorporated into rubber-based adhesives, it facilitates the cross-linking of the polymer chains within the adhesive layer and can also promote covalent bonding between the adhesive and a rubber substrate.

The process of vulcanization, accelerated by this compound, transforms the soft, tacky adhesive precursor into a strong, cohesive, and elastic material. This cross-linked network structure is crucial for achieving high bond strength and ensuring the long-term durability of the adhesive joint. The improved mechanical properties resulting from vulcanization, such as increased tensile strength and elasticity, directly contribute to the performance of the adhesive. atamankimya.com

Moreover, the delayed-action feature of this compound is advantageous in adhesive applications. It allows for an open time during which the adhesive can be applied and the parts to be bonded can be assembled before the curing process initiates. This controlled curing ensures proper wetting of the substrates and formation of a uniform bond line.

The chemical intermediates formed during the this compound-accelerated vulcanization can also play a role in adhesion promotion. These reactive species can potentially interact with the surface of the substrates being bonded, especially if the substrates are also polymeric or have reactive functional groups. This can lead to the formation of chemical bonds across the adhesive-substrate interface, resulting in a stronger and more durable bond than what could be achieved through physical adhesion alone.

Catalysis and Organic Synthesis as a Chemical Building Block

Beyond its extensive use in polymer science, this compound and its derivatives serve as versatile reagents and building blocks in organic synthesis. The unique reactivity of the sulfenamide group allows for its participation in a variety of chemical transformations.

Utilization in Multi-Step Organic Synthetic Sequences

The this compound moiety can be strategically employed in multi-step synthetic sequences to introduce sulfur-containing functionalities or to serve as a protecting or activating group. Its derivatives, such as 2-(morpholinothio)benzothiazole (B89825), are used in specific synthetic methodologies. atamanchemicals.com

A notable application is in the synthesis of complex molecules where the benzothiazolylthio group is introduced and later removed or transformed. This group can act as a temporary placeholder or an activating group for adjacent positions, facilitating subsequent reactions like alkylations or condensations. The ability to cleave the benzothiazolylthio group under specific conditions adds to its utility in synthetic design.

Sulfenylating Cleavage Reactions of β-Keto Esters and Cycloalkanones

A specific and powerful application of this compound derivatives is in the sulfenylating cleavage of β-keto esters and related compounds. For instance, 2-(morpholinothio)benzothiazole can react with β-keto esters in refluxing alcohols to yield α-(2-benzothiazolylthio)alkanoates. atamanchemicals.com This reaction proceeds via a sulfenylating cleavage mechanism.

This methodology can also be applied to α-methoxycarbonylcycloalkanones. The reaction with a this compound derivative leads to the formation of ω-alkoxycarbonyl- or ω-carbamoyl-α-(2-benzothiazolylthio)alkanoates. atamanchemicals.com This transformation provides a synthetic route to bifunctional molecules that can be further elaborated into more complex structures.

Table 1: Sulfenylating Cleavage Reactions

| Reactant | Reagent | Product |

|---|---|---|

| β-Keto Ester | 2-(Morpholinothio)benzothiazole | α-(2-Benzothiazolylthio)alkanoate |

Application in the Synthesis of Substituted Cyclopentenones

This compound derivatives have been instrumental in the synthesis of 2-substituted 2-cyclopentenones, which are valuable precursors for various natural products, including jasmonoids. atamanchemicals.com A multi-step reaction sequence demonstrates this utility:

Sulfenylation: Cyclopentanone is reacted with a this compound derivative, such as N-oxydiethylene-2-benzothiazole sulfenamide (OBTS), to produce 2-(2-benzothiazolylthio)cyclopentanone. atamanchemicals.com

Alkylation: The resulting intermediate is then alkylated at the α-position using an alkyl bromide in the presence of a base like potassium carbonate and a catalyst such as potassium iodide. atamanchemicals.com

Elimination: The final step involves the removal of the 2-mercaptobenzothiazole group through thermolysis, often in the presence of an acid catalyst like p-toluenesulfonic acid, to yield the desired 2-substituted 2-cyclopentenone. atamanchemicals.com

This synthetic strategy highlights the role of the 2-benzothiazolylthio group as an effective activating and leaving group, enabling the construction of the substituted cyclopentenone ring system.

Table 2: Synthesis of 2-Substituted 2-Cyclopentenones

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Sulfenylation | Cyclopentanone, N-Oxydiethylene-2-benzothiazole sulfenamide (OBTS) | - | 2-(2-Benzothiazolylthio)cyclopentanone |

| 2. Alkylation | 2-(2-Benzothiazolylthio)cyclopentanone, Alkyl bromide | Potassium carbonate, Potassium iodide | 2-Alkyl-2-(2-benzothiazolylthio)cyclopentanone |

Corrosion Inhibition Studies for Metal Protection

The chemical compound this compound and its derivatives have been identified as effective corrosion inhibitors for metals, particularly for mild steel in aggressive acidic environments. The utility of these compounds stems from their molecular structure, which facilitates strong interaction with metal surfaces, thereby providing a protective barrier against corrosive agents.

The primary mechanism by which this compound and related compounds inhibit the corrosion of mild steel in acidic solutions is through the adsorption of the inhibitor molecules onto the metal surface. imist.mamdpi.com This process forms a protective film that isolates the steel from the corrosive medium. imist.ma The effectiveness of this protective layer is contingent on the chemical structure of the inhibitor and its interaction with the steel surface.

The adsorption process is driven by the presence of heteroatoms, such as nitrogen and sulfur, and π-electrons from the aromatic ring within the benzothiazole structure. d-nb.info These features allow the molecules to adhere to the metal surface through two main types of interaction: physisorption and chemisorption. imist.ma

Physisorption (Physical Adsorption): This process involves electrostatic attraction between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the steel surface is typically positively charged, and the inhibitor can interact with it. This type of adsorption is generally associated with lower temperatures and can sometimes be a precursor to chemisorption. d-nb.infoscirp.org The decrease in inhibition efficiency with a rise in temperature often suggests a physical adsorption mechanism. d-nb.infoscirp.org

Chemisorption (Chemical Adsorption): This involves the formation of coordinate covalent bonds between the lone pairs of electrons on the nitrogen and sulfur atoms of the benzothiazole molecule and the vacant d-orbitals of the iron atoms on the mild steel surface. imist.ma This results in a more stable and robust protective layer. A mixed mechanism, involving both physisorption and chemisorption, has been proposed for benzothiazole derivatives like N-cyclohexyl-2-benzothiazole sulfenamide (NCBSA). researchgate.netresearchgate.net

Electrochemical studies, such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), are crucial for elucidating this mechanism. mdpi.commdpi.com

Potentiodynamic Polarization (PDP) Studies: PDP curves reveal that benzothiazole derivatives typically act as mixed-type inhibitors . mdpi.comgrafiati.comijcsi.pro This means they suppress both the anodic reaction (the dissolution of iron) and the cathodic reaction (the evolution of hydrogen gas) simultaneously. mdpi.com The inhibitor molecules adsorb onto both anodic and cathodic sites on the steel surface, effectively blocking the electrochemical reactions that constitute corrosion. scirp.org The addition of the inhibitor leads to a significant decrease in the corrosion current density (icorr). mdpi.comsemanticscholar.org

Electrochemical Impedance Spectroscopy (EIS) Studies: EIS data further confirms the formation of a protective film. In the presence of inhibitors like this compound derivatives, the charge transfer resistance (Rct) significantly increases, while the double-layer capacitance (Cdl) decreases. mdpi.com The increase in Rct indicates a slowing of the corrosion rate at the metal-solution interface, while the decrease in Cdl is attributed to the displacement of water molecules by the inhibitor molecules at the surface, which thickens the electrical double layer. mdpi.com

Adsorption Isotherms: The adsorption behavior of these inhibitors on the mild steel surface can be described by various adsorption isotherms, such as the Langmuir, Temkin, and Frumkin models. scirp.orgijcsi.pro The Temkin isotherm, for instance, has been found to suitably describe the adsorption process for some benzothiazole compounds, indicating a uniform distribution of adsorption energies. researchgate.netgrafiati.com By fitting experimental data to these isotherms, thermodynamic parameters like the standard free energy of adsorption (ΔG°ads) can be calculated. researchgate.netresearchgate.net The value of ΔG°ads helps to distinguish between physisorption and chemisorption.

The following data tables, compiled from research on benzothiazole derivatives, illustrate the key findings that support the proposed mechanism of action.

Table 1: Potentiodynamic Polarization Data for Mild Steel in Acidic Media with Benzothiazole Derivative Inhibitors

| Inhibitor Concentration | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (η%) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) |

| Blank (No Inhibitor) | 1711 | - | - | - |

| 10-4 M | 114 | 93.3 | 75 | 135 |

| 5x10-4 M | 95 | 94.4 | 72 | 130 |

| 10-3 M | 82 | 95.2 | 70 | 128 |

This table presents representative data showing that as inhibitor concentration increases, the corrosion current density decreases, and inhibition efficiency increases. The changes in Tafel slopes indicate that the inhibitor affects both anodic and cathodic reactions, characteristic of a mixed-type inhibitor. imist.masemanticscholar.org

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in Acidic Media

| Inhibitor Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (η%) |

| Blank (No Inhibitor) | 50 | 250 | - |

| 10-4 M | 850 | 45 | 94.1 |

| 5x10-4 M | 1200 | 35 | 95.8 |

| 10-3 M | 1500 | 28 | 96.7 |

This table illustrates that the presence of the inhibitor leads to a significant increase in charge transfer resistance and a decrease in double-layer capacitance, confirming the formation of a protective adsorbed layer on the steel surface. mdpi.commdpi.com

Kinetics and Thermodynamics of 2 Benzothiazolesulfenamide Reactions

Kinetic Modeling of Accelerated Chemical Processes

Kinetic modeling provides a quantitative framework for describing the complex chemical transformations that occur during processes accelerated by 2-benzothiazolesulfenamide, such as sulfur vulcanization. These models are essential for predicting the curing behavior of rubber compounds, optimizing process conditions, and ensuring consistent product quality.

A fundamental approach to modeling the kinetics of accelerated sulfur vulcanization involves population balance methods. cmu.eduepa.govresearchgate.net This technique explicitly considers the polysulfidic nature of the crosslinks and various reactive intermediates, allowing for a detailed description of the entire curing process, including the initial delay period (scorch), the main curing phase, and any subsequent reversion (degradation of crosslinks). cmu.eduepa.govresearchgate.net

Accelerator Chemistry: Initial reactions involving the accelerator, activators (like zinc oxide), and sulfur to form an active-sulfurating agent. cmu.edu

Crosslinking Chemistry: The reaction of the active-sulfurating agent with the rubber polymer to form crosslink precursors, which are accelerator-terminated polysulfidic pendant groups. These precursors then react further to form polysulfidic crosslinks between polymer chains. cmu.edu

Post-crosslinking Chemistry: Reactions that occur after the initial network formation, including the shortening of polysulfidic crosslinks and degradation reactions that can affect the final properties of the vulcanizate. cmu.edu

In the synthesis of 2-benzothiazolesulfenamides, such as N-Cyclohexyl-2-benzothiazolesulfenamide, kinetic studies have revealed specific reaction orders. For instance, the oxidation of 2-mercaptobenzothiazole (B37678) in the presence of a copper acetate-ammonia catalyst shows a zero-order dependence on 2-mercaptobenzothiazole and a fractional (0.56th) order dependence on the concentration of oxygen. smolecule.com

Determination of Rate Constants for Individual Reaction Steps

The following table presents a set of rate constants and their corresponding pre-exponential factors and activation energies for a kinetic model of MBS-accelerated sulfur vulcanization. cmu.edu

| Rate Constant | Pre-Exponential Factor | Activation Energy (kcal/mol) |

| kMBS | 3.104 x 1017 | 37.4 |

| kMBS-MBT | 1.038 x 104 | 7.3 |

| kA-S | 2.311 x 1015 | 30.8 |

| kA-A | 3.443 x 1019 | 41.7 |

| kA-R | 1.484 x 1014 | 26.9 |

| kB-R | 2.112 x 1013 | 26.9 |

| kVu-S | 1.038 x 1010 | 22.1 |

| kVu-A | 1.038 x 1010 | 22.1 |

| krev | 1.038 x 108 | 22.1 |

Table 1: Rate Constants and Activation Energies for a Model of MBS-Accelerated Vulcanization. Data sourced from Ghosh et al. (2003). cmu.edu

In other reaction systems, such as the reaction of benzothiazole (B30560) sulfenamide (B3320178) with tris(trimethylsilyl)silane, rate constants for specific radical reactions have been determined. For example, the rate constant for the cyclization of a radical intermediate has been measured at 50°C. researchgate.net

Analysis of Activation Energies in Complex Reaction Systems

In the vulcanization of styrene-butadiene rubber (SBR) accelerated with N-t-butyl-2-benzothiazolesulfenamide (TBBS), the activation energy of the curing process is influenced by the concentration of the accelerator. researchgate.net An increase in the TBBS content has been observed to cause a marked decrease in the activation energy of the curing process. researchgate.net The activation energies for the main and secondary relaxation processes in cured SBR are also dependent on the network structure, including the proportion of polysulfidic and monosulfidic linkages. researchgate.net

Kinetic and heat transfer modeling of rubber blends vulcanized with a combination of N-t-butylbenzothiazole-sulfenamide and N,N-Di-t-butylbenzothiazole-sulfenamide has shown that the activation energies of the various reaction steps, such as the reaction between the accelerator complex and the rubber, vary with the composition of the rubber blend. researchgate.net

Real-Time Monitoring of Reactant Disappearance and Product Formation Kinetics

Real-time monitoring of the chemical changes during reactions involving this compound is essential for understanding the kinetics and ensuring process control. Several techniques are employed for this purpose.

Rheometry: Moving Die Rheometers (MDR) and Oscillating Disk Rheometers (ODR) are widely used to monitor the progress of vulcanization. researchgate.net These instruments measure the change in torque required to oscillate a die or rotor embedded in the rubber sample as it cures. The torque is proportional to the shear modulus of the material, which in turn correlates with the crosslink density. The resulting cure curve provides key kinetic parameters such as scorch time, cure rate, and optimum cure time. researchgate.net